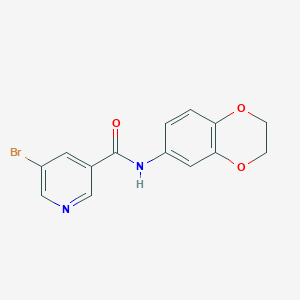

![molecular formula C18H24N4O B5521058 2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyridine derivatives, including the compound , can involve various strategies such as flash vacuum pyrolysis, oxidative [3+2] cycloaddition, and metal-free conditions at room temperature. For instance, flash vacuum pyrolysis of 1-(alkyn-2′-oyl)-3-methylpyrazoles forms pyrazolo[1,5-a]pyridin-5-ols, a process that may involve N1 → N2 migration of the N-alkynoyl group (Brown et al., 1994). Another method described the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition under metal-free conditions (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been analyzed through various techniques, including X-ray crystallography. The study of 2-methylpyrazolo[1,5-a]pyridin-5-ol, for example, established its fused-ring structure (Brown et al., 1994).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridine derivatives undergo various chemical reactions, including cycloadditions and condensations, to yield functionalized compounds. The versatility of these reactions allows for the synthesis of a wide range of derivatives with potential applications in different fields (Ravi et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyridine derivatives, such as their crystalline architectures and photoluminescent properties, have been explored. Studies have shown that these compounds can form various crystalline structures and exhibit interesting luminescent properties (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyridine derivatives, including their reactivity and interaction with other molecules, are influenced by their structural characteristics. These properties have been investigated through synthesis and characterization of new compounds, revealing insights into their stability, reactivity, and potential applications (Ravi et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study by El-Subbagh et al. (2000) involved the synthesis of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, to evaluate their antiviral and antitumor activities. The pyrano[3,2-c]pyridines heterocyclic system was found to be the most active against investigated heterocycles (El-Subbagh et al., 2000).

- Karthikeyan et al. (2010) described the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative, highlighting its conformation and intramolecular interactions (Karthikeyan et al., 2010).

Biological Applications and Antitumor Activity

- Research by El-Subbagh et al. (2000) also reported on compounds exhibiting broad-spectrum antitumor activity, with certain compounds showing moderate selectivity towards leukemia cell lines. This demonstrates the potential of these heterocycles in developing antitumor agents (El-Subbagh et al., 2000).

- A study on the synthesis and biological evaluation of benzopyranylamine compounds by Jurd (1996) identified compounds active against various cancer cell lines, highlighting the potential of fused pyridine systems in cancer therapy (Jurd, 1996).

Coordination Chemistry and Luminescence

- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which have been used as ligands for over 15 years. The review highlights applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Propriétés

IUPAC Name |

(2-methyl-5-propan-2-ylpyrazol-3-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-13(2)15-12-17(21(3)20-15)18(23)22-11-7-5-9-16(22)14-8-4-6-10-19-14/h4,6,8,10,12-13,16H,5,7,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEHONOHBITNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)N2CCCCC2C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

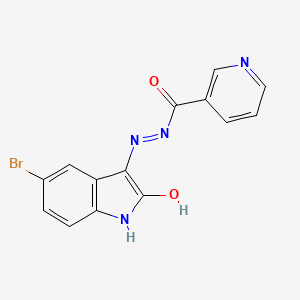

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)

![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)

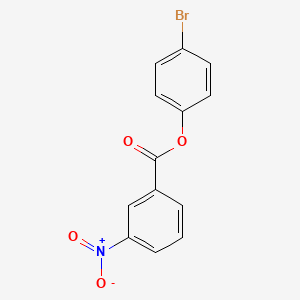

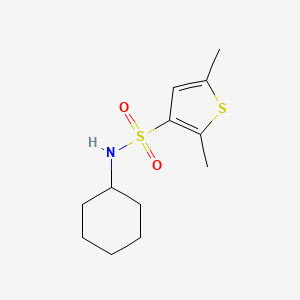

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)